molecular formula C13H19ClN2O3 B1389009 4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride CAS No. 1185000-02-5

4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride

Cat. No.: B1389009
CAS No.: 1185000-02-5
M. Wt: 286.75 g/mol
InChI Key: PATAHYPQDAYDER-UHFFFAOYSA-N
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Description

4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride is a synthetic organic compound. It is known for its structure comprising a benzoic acid moiety connected to a piperazine ring through a hydroxy-ethyl group. This compound is mainly used in medicinal chemistry and pharmaceutical research due to its unique reactivity and biological properties.

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis typically involves the following steps:

  • Preparation of the benzoic acid derivative: : This may involve the chlorination of benzoic acid to produce a chloro-derivative.

  • Nucleophilic substitution: : The chloro-derivative is then reacted with 4-(2-hydroxy-ethyl)-piperazine under nucleophilic substitution conditions. This results in the formation of the target compound.

  • Hydrochloride formation: : The final compound is then converted to its hydrochloride salt form using hydrochloric acid.

Industrial production methods: : For industrial-scale production, the process may involve:

  • Use of automated reactors to control temperature and reaction conditions.

  • Purification using methods like recrystallization or chromatography.

  • Quality control to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride undergoes various chemical reactions : this compound undergoes various chemical reactions: Oxidation : Can be oxidized to form corresponding quinones or other derivatives. Reduction : The carbonyl group can be reduced to alcohols using standard reducing agents like sodium borohydride. Substitution : Can undergo substitution reactions, especially at the piperazine or benzoic acid moiety, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions : These reactions usually involve:

  • Reagents such as oxidizing agents (e.g., KMnO4, CrO3) for oxidation.

  • Reducing agents (e.g., LiAlH4, NaBH4) for reduction.

  • Acid chlorides and alkyl halides for substitution reactions.

Major products formed : Depending on the reaction conditions, you can get derivatives like N-alkylated piperazines, hydroxy-ethyl benzoic acids, or other substituted benzoic acids.

Scientific Research Applications

Chemistry : This compound is used as a building block in organic synthesis and for creating complex molecules. Biology : It's employed in studies to understand molecular interactions and biological pathways. Medicine : The compound and its derivatives show potential in developing new pharmaceuticals, particularly in cancer research and the design of enzyme inhibitors. Industry : Utilized in creating specialty chemicals and as intermediates in the production of more complex chemical entities.

Mechanism of Action

4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride exerts its effects through: Molecular targets : It can interact with enzymes, proteins, and receptors, often leading to inhibition or activation of these biological molecules. Pathways involved : Depending on its application, it can interfere with metabolic pathways, signal transduction pathways, or other biochemical processes, leading to its desired therapeutic effect.

Comparison with Similar Compounds

Similar compounds : Other piperazine derivatives, hydroxy-ethyl derivatives, and benzoic acid derivatives can be considered similar. Uniqueness : This compound stands out due to its unique combination of functional groups, which provides a distinct set of reactivity and biological activity compared to others.

Similar Compounds

  • 4-(2-Hydroxyethyl)-piperazine

  • Benzoic acid derivatives

  • Hydroxy-ethyl benzoates

This should give a solid foundation on the compound's significance and applications. Anything else you want to dive deeper into?

Properties

IUPAC Name

4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c16-10-9-14-5-7-15(8-6-14)12-3-1-11(2-4-12)13(17)18;/h1-4,16H,5-10H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATAHYPQDAYDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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